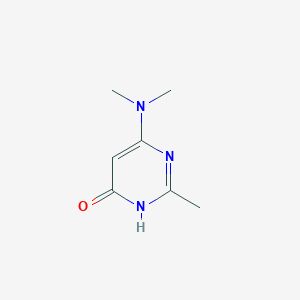![molecular formula C11H10N4O B1417723 2-(4-Pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidin-4-ol CAS No. 1220031-00-4](/img/structure/B1417723.png)
2-(4-Pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidin-4-ol
Übersicht
Beschreibung
The compound seems to be a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
There are various methods to synthesize pyridine derivatives. For example, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of pyridine derivatives can be quite diverse. For example, a compound called 4-(Pyridin-2-yl)benzaldehyde has a molecular formula of CHNO, an average mass of 183.206 Da, and a monoisotopic mass of 183.068420 Da .Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions. For instance, a photochemical method for the functionalization of pyridines with radicals derived from allylic C–H bonds has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can also vary. For instance, a compound called 4-(4-Pyridinyl)thiazole-2-thiol has a molecular weight of 194.3 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Scaffolding
2-(4-Pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidin-4-ol and its derivatives serve as key scaffolds in pharmaceutical research. For instance, azaoxindoles, which are related to this compound, have been explored for various pharmaceutical applications due to their unique structural properties (Cheung, Harris, & Lackey, 2001).
Antiviral Activity
Certain derivatives of this compound show promise in antiviral applications. For example, carbocyclic analogues of 7-deazaguanosine, derived from similar pyrimidin-4-ones, exhibited inhibitory activities against HSV1 and HSV2 in cell cultures (Legraverend, Ngongo-Tekam, Bisagni, & Zerial, 1985).
Kinase Research
These compounds have also been applied in kinase research, providing a novel scaffold for the study of kinases (Southwick, Madhav, & Fitzgerald, 1969).
Diabetes Treatment Research
In diabetes research, certain pyrrolo[2,3-d]pyrimidines have been identified as agonists for G protein-coupled receptor 119, a potential target for type 2 diabetes treatment (Katamreddy et al., 2012).
Cognitive Disorders Research
For cognitive disorders, specific derivatives have shown potential as inhibitors of PDE9A, which could aid in the treatment of such conditions (Verhoest et al., 2012).
Antimicrobial Activity
Some new pyrrolo[2,3-d]pyrimidin-4-ones synthesized using green chemistry methods exhibit promising antimicrobial properties, highlighting their potential in combating infectious diseases (Davoodnia et al., 2010).
Antitumor Agents
These compounds have been studied as antitumor agents. A series of pyrrolo[2,3-d]pyrimidines designed as nonclassical antifolates showed potential in targeting both thymidylate and purine nucleotide biosynthesis, indicating their efficacy in cancer treatment (Liu et al., 2015).
Antimicrobial and Antiviral Agents
A series of pyrrolo[2,3-d]pyrimidine derivatives exhibited antimicrobial and antiviral activities, including activity against Newcastle disease, underscoring their potential as broad-spectrum therapeutic agents (Hilmy et al., 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-pyridin-4-yl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c16-11-8-5-13-6-9(8)14-10(15-11)7-1-3-12-4-2-7/h1-4,13H,5-6H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOBFJBNDQOYQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=C(NC2=O)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidin-4-ol | |
CAS RN |
1220031-00-4 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220031-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



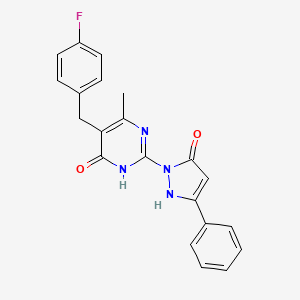
![4-hydroxy-2-oxo-N'-[(1E)-(1H-pyrrol-2-yl)methylidene]-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carbohydrazide](/img/structure/B1417641.png)

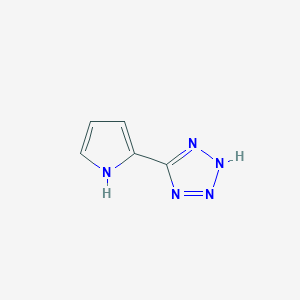
![Ethyl 5-ethyl-4-hydroxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1417647.png)
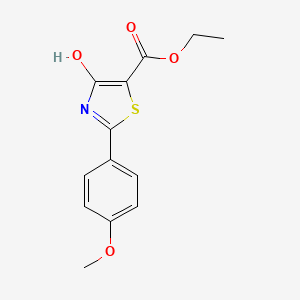
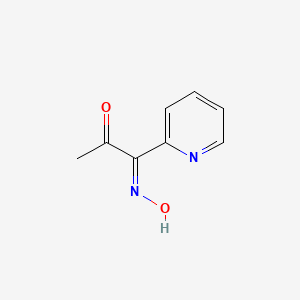
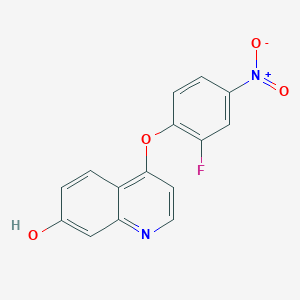
![Tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate](/img/structure/B1417658.png)
![1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B1417659.png)
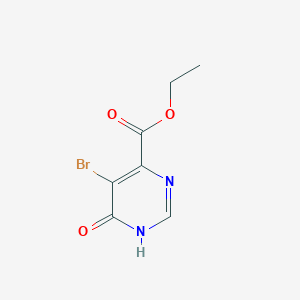
![6-(tert-Butyl)-1H-imidazo[1,2-b]pyrazol-2(3H)-one](/img/structure/B1417661.png)
![2-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B1417662.png)
